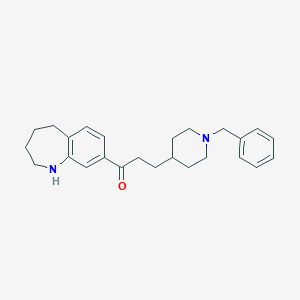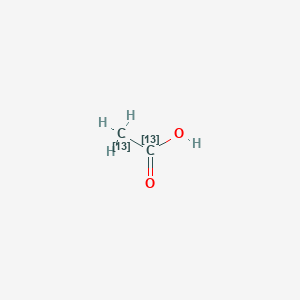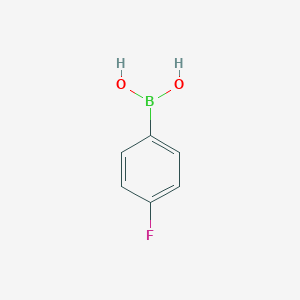
N-Boc-2-アミノアセトアルデヒド
概要
説明
科学的研究の応用
N-Boc-2-aminoacetaldehyde is widely used in scientific research due to its versatility:
作用機序
Target of Action
N-Boc-2-aminoacetaldehyde is an organic building block . It is primarily used in the synthesis of carbohydrates and in studies relating to inhibitors of cathepsin K . Cathepsin K is a protein-coding gene, and its associated pathways are Degradation of the extracellular matrix and Collagen chain trimerization .
Mode of Action
The compound reacts with the Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is a key step in its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by N-Boc-2-aminoacetaldehyde is the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . GABA is a significant inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system. The downstream effects of this pathway can have significant impacts on neurological function and homeostasis.
Result of Action
The result of N-Boc-2-aminoacetaldehyde’s action is the production of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . These units can be used in further biochemical reactions and pathways, contributing to various physiological effects.
Action Environment
The action of N-Boc-2-aminoacetaldehyde can be influenced by various environmental factors. For instance, the compound is a light yellow solid at room temperature and has strong hygroscopicity and is easily oxidized . It is insoluble in water but soluble in common organic solvents including ethyl acetate, dichloromethane, and dimethyl sulfoxide . These properties can influence how the compound interacts with its environment, potentially affecting its action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-2-aminoacetaldehyde can be synthesized through the reaction of tert-butyl carbamate with 2-aminoacetaldehyde. The reaction typically involves the use of formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . The α-methylenation of this amino aldehyde proceeds efficiently under these conditions .
Industrial Production Methods
Industrial production of N-Boc-2-aminoacetaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
N-Boc-2-aminoacetaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It can react with Horner-Wadsworth-Emmons (HWE) reagent to form γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.
Reduction Reactions: The compound can be reduced to form different amines and alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Formaldehyde: Used in α-methylenation reactions.
Horner-Wadsworth-Emmons Reagent: Utilized in condensation reactions to form GABA derivatives.
Catalysts: Pyrrolidine proprionic acid or L-Pro-β-Ala for α-methylenation.
Major Products
γ-Aminobutyric Acid (GABA) Derivatives: Formed through condensation reactions.
Amines and Alcohols: Produced via reduction reactions.
類似化合物との比較
Similar Compounds
N-Boc-ethanolamine: tert-Butyl N-(2-hydroxyethyl)carbamate.
N-Boc-1,6-hexanediamine: Used in similar synthetic applications.
N-Boc-ethylenediamine: Another related compound with similar reactivity.
Uniqueness
N-Boc-2-aminoacetaldehyde is unique due to its ability to form GABA-derived α-keto amide/ester units, which are valuable in various synthetic applications . Its versatility in undergoing multiple types of reactions, including condensation, reduction, and substitution, further distinguishes it from other similar compounds .
特性
IUPAC Name |
tert-butyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNRTYKOPZDRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401186 | |
| Record name | N-Boc-2-aminoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89711-08-0 | |
| Record name | N-Boc-2-aminoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-2-aminoacetaldehyde in organic synthesis?
A: N-Boc-2-aminoacetaldehyde serves as a valuable building block in organic synthesis, particularly for constructing molecules containing the γ-aminobutyric acid (GABA) unit. [] It's a protected form of the unstable 2-aminoacetaldehyde, offering stability and versatility in synthetic applications. For example, it can be employed in Horner-Wadsworth-Emmons reactions to generate α-keto amide/ester units found in various bioactive compounds. []
Q2: Can you elaborate on the application of N-Boc-2-aminoacetaldehyde in the synthesis of (+)-negamycin?
A: Researchers have successfully utilized commercially available, achiral N-Boc-2-aminoacetaldehyde as the starting material for an efficient total synthesis of (+)-negamycin. [] This approach highlights the compound's utility in constructing complex natural products with potential therapeutic applications, particularly as a chemotherapeutic agent for genetic diseases. []
Q3: How does N-Boc-2-aminoacetaldehyde interact with cathepsin L, and what are the implications of this interaction?
A: While N-Boc-2-aminoacetaldehyde itself might not be a potent cathepsin L inhibitor, its structural information, when bound to cathepsin L, provides valuable insights for designing more effective inhibitors. [] Crystallographic studies have elucidated the binding mode of N-Boc-2-aminoacetaldehyde within the active site of cathepsin L, revealing key interactions that can guide the development of novel inhibitors targeting this protease. [] This knowledge is particularly relevant for addressing diseases where cathepsin L plays a crucial role, including viral infections and lysosome-related disorders. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
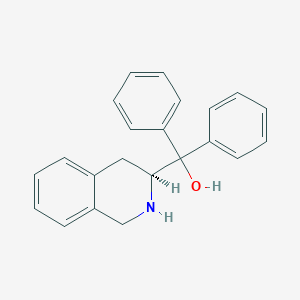
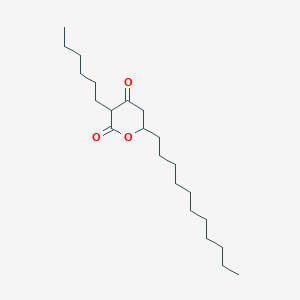
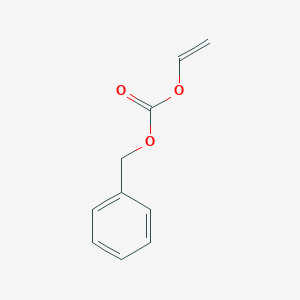
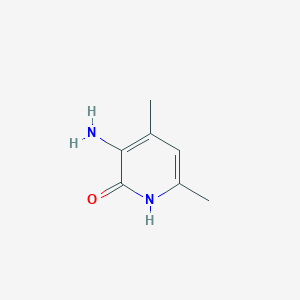




![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
